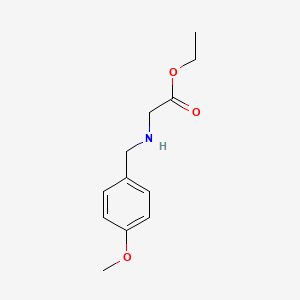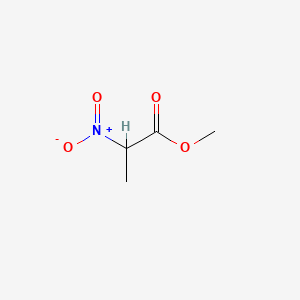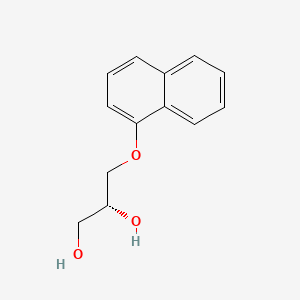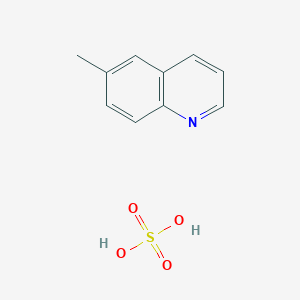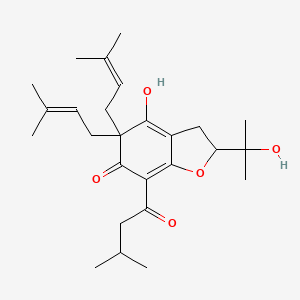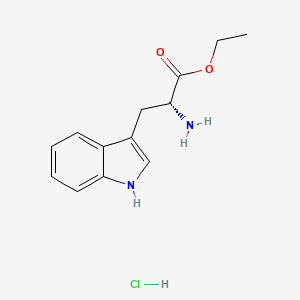
4-Aminophenol sulfate(2:1)
概要
説明
Determination of Phenol in the Presence of Sulfite
The interference of sulfite with the 4-aminoantipyrine (4-AAP) spectrophotometric method for phenol determination is significant. The study found that sulfite suppresses color development in the method, and the tolerable amounts of sulfite vary depending on whether distillation is used and if copper(II) sulfate is present. The research suggests that phenol can be determined in the presence of large amounts of sulfite by treating with sulfide to form polythionates and thiosulfate, followed by removal of excess sulfide with copper(II) sulfate and application of the 4-AAP method after distillation of the phenol .
Use of 2-[(4-Aminophenyl)-sulfonyl]-ethyl Hydrogen Sulfate in Immunogen Preparation
The paper discusses the use of a reagent with 4-aminophenyl for the coupling of polysaccharides to protein carriers, which is useful for the preparation of artificial immunogens. This method is an alternative to the more complex procedures previously used and represents a more convenient approach for such couplings .
Electrosynthesis of Poly(aniline-co-p-aminophenol)
This study focuses on the electrochemical copolymerization of aniline and p-aminophenol, which results in a copolymer with good electrochemical activity in a wide pH range. The research indicates that the monomer concentration ratio affects the copolymerization rate and the electrochemical properties of the copolymer. The copolymer contains –OH groups and SO4^2− ions, and its microstructure depends on the monomer concentration ratio during electrolysis .
Colorimetric Determination of Aniline in the Presence of 4-Aminophenol
The paper presents a method for the separation and determination of aniline and 4-aminophenol in mixtures. This method is suitable for analyzing biochemical or industrial mixtures containing colored oxidation products, dyes, plastics, etc., and allows for the fast, accurate, and specific determination of both components independently .
Synthesis and Characterization of 4-Aminophenol Derivatives
The study involves the synthesis and characterization of five 4-aminophenol derivatives, which were tested for their antimicrobial and antidiabetic activities. The compounds showed broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase. DNA interaction studies were also performed, indicating the potential of these compounds as anticancer agents .
Assay for 4-Aminophenol in Paracetamol Formulations
A sensitive and rapid assay for 4-aminophenol (4AP), the primary degradation product of paracetamol, is presented. The method uses flow injection analysis with spectrophotometric detection and is optimized for sensitivity and robustness. It is suitable for routine analysis of low levels of 4AP in paracetamol drug substances and tablet formulations .
Photooxidation of Sulfur-Containing Amino Acids
The photooxidation of sulfur-containing amino acids via photosensitization by 4-carboxybenzophenone (CB) in neutral aqueous solutions was investigated. The study determined the rate constants for the quenching of the CB triplet state by various amino acids and provided insights into the mechanism of the reaction .
科学的研究の応用
Microsomal Oxidation Studies 4-Aminophenol is used as a substrate for studying glucuronide and sulfate conjugation pathways. Notably, in studies involving ethanol-treated rats, 4-nitrocatechol formed from p-nitrophenol metabolism competed with 4-aminophenol for conjugation, impacting spectral measurement of p-nitrophenol and indicating a role in studying drug-metabolizing activities induced by ethanol treatment (Reinke & Moyer, 1985).
Spectrophotometric Analysis in Chemistry The 4-aminoantipyrine spectrophotometric method, which involves 4-aminophenol, is utilized to determine phenol in the presence of sulfite. This method highlights the importance of 4-aminophenol in chemical analysis, particularly in scenarios with potential interferences like sulfite (Norwitz, Bardsley, & Keliher, 1981).
Electrochemical Sensing Recent advancements include the development of sensors for detecting 4-aminophenol due to its environmental and pharmaceutical relevance. For instance, a study demonstrated the enhancement of electrochemical sensing for 4-aminophenol using a Pd@CeO2 composite on nanoporous gold, indicating its application in monitoring water and pharmaceutical products (Li et al., 2020).
Pharmaceutical Analysis 4-Aminophenol is identified as a primary degradation product of paracetamol. Its presence in pharmaceutical formulations is a critical quality parameter, and its quantification is achieved through methods like fluorimetric assay, showcasing the chemical's role in ensuring drug safety and compliance (Dejaegher et al., 2008).
Biomedical Research 4-Aminophenol and its derivatives are studied in biomedical contexts, such as their metabolism in human cells and their interaction with enzymes. For example, a study on human keratinocytes provided insights into the dermal metabolism of aminophenols, contributing to a better understanding of skin reactions to certain chemicals (Goebel et al., 2009).
Environmental Monitoring The significance of 4-aminophenol in environmental monitoring is evident from studies on its detection in water sources. For instance, research on the use of indium tin oxide electrodes modified with silica-nanochannel films for 4-aminophenol detection emphasizes the importance of this compound in assessing water contamination levels (Liu et al., 2020).
Polymer Science 4-Aminophenol serves as a monomer in polymer science. A study demonstrated the synthesis of poly(4-aminophenol) using horseradish peroxidase, exploring its potential applications, such as adsorption of silver ions, thus indicating its utility in material science and environmental applications (Duan et al., 2014).
Antibacterial Research Investigations into the antibacterial properties of aminophenols, including 4-aminophenol, contribute to the search for new antibacterial agents. Studies dating back to the 1940s explored the activity of aminophenol derivatives against various bacterial species, underscoring its potential in developing new pharmaceuticals (Barbe & Haslewood, 1945).
作用機序
Target of Action
It’s known that aminophenols, in general, can interact with various enzymes and proteins within the body .
Mode of Action
It’s known that aminophenols can undergo various biochemical reactions, including oxidation and reduction . These reactions can lead to changes in the cellular environment, potentially affecting the function of various biomolecules .
Biochemical Pathways
For instance, 2-aminophenol can be degraded into pyruvate and acetyl-CoA through a series of enzymatic reactions . These metabolites are key components of several important biochemical pathways, including the citric acid cycle and the glycolysis pathway .
Pharmacokinetics
It’s known that aminophenols, such as acetaminophen, are mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite .
Result of Action
It’s known that aminophenols can have various effects on cells, depending on their specific chemical structure and the cellular context .
Action Environment
The action of 4-Aminophenol sulfate(2:1) can be influenced by various environmental factors, such as pH and temperature . For instance, the compound has a pH of 3.5-4.5 at 20 °C in a 50 g/L solution in water . These properties can affect the compound’s stability, solubility, and reactivity, thereby influencing its action and efficacy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-aminophenol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*7-5-1-3-6(8)4-2-5;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXDQGLBWXGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O.C1=CC(=CC=C1N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-30-8 (Parent) | |
| Record name | p-Aminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70979037 | |
| Record name | Sulfuric acid--4-aminophenol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63084-98-0 | |
| Record name | p-Aminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-amino-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid--4-aminophenol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(4-hydroxyphenyl)ammonium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-AMINOPHENOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3870K8MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





